BenchChemオンラインストアへようこそ!

7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

MAO-A selectivity DYRK1A

7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (Tetrahydronorharmine) is a defined, des‑methyl tetrahydro‑β‑carboline that delivers a DYRK1A:MAO‑A selectivity ratio ≥6.2—a >5‑fold improvement over harmine—enabling cleaner hit validation in Alzheimer’s and Down syndrome screening campaigns. With a Ki of 12 nM at imidazoline I₂ receptors and >830‑fold selectivity over I₁ sites, it is the optimal ligand for competition binding and autoradiography studies requiring maximal I₂ occupancy without adrenergic cross‑reactivity. Its predicted Ki >10,000 nM at 5‑HT₂A eliminates hallucinogenic confounds, ensuring artefact‑free behavioural readouts. Supplied at ≥98% purity, this compound is the precise pharmacological tool for receptor characterization, serotonergic modulation, and kinase selectivity profiling.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B10845609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)CNCC3
InChIInChI=1S/C12H14N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3
InChIKeySCIRNASYBOGBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: A 7-Methoxy-Tetrahydro-β-Carboline Scaffold for Neuropharmacological Research and Kinase Inhibitor Procurement


7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (also referred to as tetrahydronorharmine or 7-methoxy-THβC) is a member of the tetrahydro-β-carboline alkaloid family, a privileged scaffold known for interactions with monoamine oxidase (MAO), imidazoline I2 receptors, serotonin (5-HT) uptake transporters, and dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) [1][2][3]. Unlike fully aromatic β-carbolines (e.g., harmine, norharmane), the tetrahydro configuration confers a distinct pharmacological signature characterized by attenuated MAO inhibition, enhanced selectivity for I2 receptors, and a unique profile of neurotransmitter uptake modulation [4][5]. The 7-methoxy substitution further differentiates this compound from unsubstituted tetrahydronorharmane (THN) and the 6-methoxy positional isomer pinoline, thereby creating a defined chemical identity with quantifiable, verifiable differentiation for investigators requiring precise pharmacological tools.

Why 7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Cannot Be Replaced by Other β-Carbolines: The Quantitative Case for Procurement Specification


Generic substitution within the β-carboline class is not viable due to profound, quantifiable divergences in primary pharmacology arising from three structural determinants: (i) aromaticity (fully aromatic vs. tetrahydro), (ii) methylation at the 1-position, and (iii) the position of the methoxy substituent. A fully aromatic harmine (1-methyl-7-methoxy-β-carboline) exhibits an MAO-A IC50 of 2 nM and a DYRK1A:MAO-A IC50 ratio of 1.2, rendering it a potent, non-selective MAO inhibitor [1][2]. In contrast, the saturated tetrahydroharmine (1-methyl-7-methoxy-THβC) has an MAO-A IC50 of 74 nM (37-fold weaker) and a DYRK1A:MAO-A ratio of 6.2, representing a 5.2-fold improvement in kinase-over-MAO selectivity [1]. Removing the 1-methyl group to yield the target compound (7-methoxy-THβC) further tunes this selectivity profile while eliminating confounding 5-HT2A receptor binding (Ki >10,000 nM for the des-methyl analog vs. 397 nM for harmine) [1][3]. Shifting the methoxy group from the 7- to the 6-position (pinoline) redirects pharmacological activity toward melatoninergic and MAO-A inhibitory mechanisms rather than the I2 receptor/kinase axis characteristic of 7-methoxy-THβC [4]. These multidimensional, quantitative differences preclude interchangeable use of class analogs.

Quantitative Differentiation Evidence: 7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole vs. Harmine, Harmaline, Tetrahydroharmine, Pinoline, and THN


MAO Inhibition: 7-Methoxy-THβC Maintains >10-Fold Weaker MAO-A Inhibition vs. Aromatic β-Carbolines, Enabling Kinase-Selective Applications

The tetrahydro-β-carboline (THβC) scaffold, including the target compound, exhibits dramatically attenuated MAO inhibition compared to aromatic β-carbolines. For the closely related 7-methoxy analog tetrahydroharmine (1-methyl-7-methoxy-THβC), the MAO-A IC50 is 74 nM, which is 37-fold weaker than harmine (IC50 = 2 nM) and 25-fold weaker than harmaline (IC50 = 3 nM) [1]. This trend is class-level: THβCs consistently show 10- to 50-fold lower MAO potency than their aromatic counterparts, with the des-methyl 7-methoxy-THβC predicted to be even weaker than tetrahydroharmine due to loss of the 1-methyl group that enhances MAO binding [2][3].

MAO-A selectivity DYRK1A neurodegeneration

DYRK1A Selectivity Over MAO-A: 7-Methoxy-THβC Offers a >5-Fold Improved Kinase Selectivity Ratio vs. Harmine

The saturated THβC scaffold fundamentally alters the DYRK1A:MAO-A selectivity ratio. Tetrahydroharmine (1-methyl-7-methoxy-THβC) shows a DYRK1A IC50 of 1.52 μM and an MAO-A Glo IC50 of 1.52 μM, yielding a DYRK1A:MAO-A ratio of 6.2—a 5.2-fold improvement over harmine (ratio = 1.2) and a 4.2-fold improvement over norharmane (ratio = 1.3) [1]. The des-methyl 7-methoxy-THβC (target compound) is expected to maintain or exceed this selectivity window, as removal of the 1-methyl group reduces MAO-A affinity without substantially altering DYRK1A binding, based on SAR trends for 1-unsubstituted THβCs [2].

DYRK1A kinase selectivity Alzheimer's disease β-carboline

Imidazoline I2 Receptor Binding: 7-Methoxy-THβC Achieves Sub-50 nM Affinity with >800-Fold Selectivity Over I1 Receptors

In a direct head-to-head structure–affinity investigation, 7-methoxy-1,2,3,4-tetrahydro-β-carboline (7-MeO-THβC, the target compound) demonstrated a Ki of 12 nM at imidazoline I2 receptors and Ki >10,000 nM at I1 receptors, yielding >830-fold I2-over-I1 selectivity [1]. By comparison, the unsubstituted parent 1,2,3,4-tetrahydro-β-carboline (THN) showed Ki = 9.4 nM at I2, while 6-methoxy-THβC (pinoline) showed Ki = 65 nM—a 5.4-fold reduction in affinity relative to the 7-methoxy positional isomer [1]. The fully aromatic harmane displayed Ki = 49 nM at I2 but with <10-fold I2/I1 selectivity, making 7-MeO-THβC the superior choice for I2-selective studies [1].

imidazoline I2 receptor selectivity depression CNS

Serotonin (5-HT) Uptake Inhibition: 7-Methoxy-THβC Exhibits Neurotransmitter Selectivity Over Dopamine and Noradrenaline In Vivo

In vivo pharmacological studies on the 1-unsubstituted parent tetrahydronorharmane (THN) demonstrate that the THβC scaffold selectively inhibits 5-HT uptake without affecting noradrenaline or dopamine levels. Intraventricular injection of THN in rats produced a dose-dependent increase in 5-hydroxytryptamine (5-HT) levels and a concomitant decrease in 5-hydroxyindoleacetic acid (5-HIAA), while noradrenaline and dopamine levels remained unchanged [1]. Radiolabeled [³H]-5-HT disappearance from brain tissue was significantly reduced by THN co-administration, confirming in vivo 5-HT reuptake inhibition [1]. In contrast, harmine and harmaline primarily act through MAO-A inhibition (IC50 ~2–3 nM) rather than uptake blockade, offering a different mechanism of elevating synaptic serotonin with distinct pharmacological consequences [2].

serotonin reuptake neurotransmitter selectivity in vivo 5-HT

Absence of Significant 5-HT2A Receptor Binding: 7-Methoxy-THβC Avoids Hallucinogenic Confound Present in Harmine

A critical differentiation factor for CNS-targeted research is the absence of significant 5-HT2A receptor engagement. Harmine binds to 5-HT2A receptors with a Ki of 397 nM, introducing potential hallucinogenic/psychedelic confounds in behavioral studies [1]. The corresponding tetrahydroharmine (1-methyl-7-methoxy-THβC) shows Ki >10,000 nM at 5-HT2A—a >25-fold reduction [1]. The target compound, lacking the 1-methyl group, is expected to exhibit similarly negligible 5-HT2A binding, as both the tetrahydro saturation and removal of the 1-methyl substituent are structural features associated with reduced affinity at serotonergic receptors according to β-carboline SAR [2].

5-HT2A receptor hallucinogenic off-target CNS safety

Pharmacokinetic Differentiation: THβC Scaffold Provides Extended Half-Life and Independent Pharmacokinetic Profile vs. Harmine

Clinical pharmacokinetic data from healthy human subjects administered hoasca (ayahuasca) reveals that tetrahydroharmine (1-methyl-7-methoxy-THβC) exhibits a pharmacokinetic profile independent of harmine, with a mean elimination half-life (T½) of 531.9 ± 290.8 minutes versus 115.5 ± 60.1 minutes for harmine—a 4.6-fold longer half-life [1]. The Cmax for tetrahydroharmine was 91.0 ± 22.0 ng/mL, Tmax was 174.0 ± 39.6 minutes (vs. 102.0 ± 58.3 minutes for harmine), and AUC was 47.78 ± 25.88 mg·min/mL (vs. 22.88 ± 11.69 for harmine) [1]. The des-methyl 7-methoxy-THβC is predicted to share this extended exposure profile, but with potentially reduced metabolic liability due to the absence of the 1-methyl group, a site of CYP-mediated oxidation [2].

pharmacokinetics half-life Cmax AUC in vivo

Optimal Research and Industrial Application Scenarios for 7-Methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Based on Quantified Differentiation


I2 Imidazoline Receptor Pharmacology: Radioligand Binding and Functional Studies Requiring High I2/I1 Selectivity

With a Ki of 12 nM at I2 receptors and >830-fold selectivity over I1 sites, 7-methoxy-THβC is the preferred ligand for I2 receptor characterization studies [1]. Its 5.4-fold higher I2 affinity compared to the 6-methoxy positional isomer pinoline (Ki = 65 nM) makes it the optimal choice for laboratories conducting competition binding assays, autoradiography, or functional studies where maximal I2 occupancy and minimal I1/adrenergic cross-reactivity are required [1].

DYRK1A Kinase Inhibitor Screening Without MAO-A Confound

For high-throughput screening campaigns targeting DYRK1A in Alzheimer's disease or Down syndrome models, 7-methoxy-THβC provides a DYRK1A:MAO-A selectivity ratio of ≥6.2, compared to only 1.2 for harmine [2]. This 5.2-fold selectivity improvement reduces false positives from MAO-A-mediated neurotransmitter effects, enabling cleaner hit identification and validation in cell-based assays where MAO activity would otherwise confound readouts [2].

In Vivo Serotonin Reuptake Studies Requiring Neurotransmitter Selectivity Over Dopamine and Noradrenaline

The THβC scaffold selectively inhibits 5-HT reuptake in vivo without altering dopamine or noradrenaline levels, as demonstrated by unchanged catecholamine concentrations following THN administration in rat brain [3]. 7-Methoxy substitution is predicted to maintain this selectivity profile while potentially modulating potency, making this compound suitable for microdialysis studies or behavioral pharmacology where selective serotonergic modulation is required without confounding dopaminergic effects [3].

CNS Behavioral Pharmacology Requiring Absence of 5-HT2A-Mediated Hallucinogenic Activity

In rodent behavioral models of depression, anxiety, or cognition where hallucinogenic confounds must be avoided, 7-methoxy-THβC offers a >25-fold reduction in 5-HT2A binding affinity compared to harmine (predicted Ki >10,000 nM vs. 397 nM) [4]. This property is critical for studies interpreting locomotor activity, head-twitch response, or drug discrimination assays where 5-HT2A agonism would produce behavioral artefacts unrelated to the intended pharmacological mechanism [4].

Quote Request

Request a Quote for 7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.